molecular formula C25H16ClNO4 B3037402 (16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate CAS No. 478029-49-1

(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate

Cat. No.: B3037402
CAS No.: 478029-49-1
M. Wt: 429.8 g/mol
InChI Key: GOYBXSVMHRLAGF-UHFFFAOYSA-N
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Description

The compound “(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It appears to contain a pentacyclic system with multiple conjugated double bonds and two carbonyl groups (as suggested by the “dioxo” in the name). It also contains an azo group (nitrogen), and a chlorobenzoate moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the available literature. Given the complexity of the molecule, it could potentially participate in a variety of reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, we can infer that it is likely to be a solid under normal conditions, with a high molecular weight .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Hillman, Tanski, and Roberts (2020) conducted a study on the crystal and geometry-optimized structure of an anthracene-based Diels-Alder adduct closely related to the compound . They compared density functional theory (DFT) optimized geometries in the gas phase with the solid-state crystal structure, revealing significant insights into molecular interactions and structural accuracy (Hillman, Tanski, & Roberts, 2020).

Structural Analysis of Related Compounds

  • Devassia et al. (2018) analyzed a similar compound, focusing on the crystal structure and π–π stacking interactions, which might shed light on the structural properties and intermolecular interactions of the compound (Devassia et al., 2018).
  • Nguyen et al. (2017) conducted a study on macrocyclic compounds with structural similarities, offering insights into the molecular configurations and potential applications in material science or pharmacology (Nguyen et al., 2017).

Applications in Bioactive Molecules

  • Chiba et al. (2013) investigated diarylheptanoids, a group to which the specified compound is structurally related. They found significant α-glucosidase inhibition activity, suggesting potential applications in biological systems or drug discovery (Chiba, Ichizawa, Kawai, & Nishida, 2013).

Molecular Interaction and Stability Studies

  • Sacks et al. (1985) synthesized a compound, 11-Azapentacyclo[6.2.1.0.0.0]decane, which has a structural framework somewhat akin to the compound , although they found no antiviral activity in their studies. This research helps understand the stability and reactivity of similar molecular structures (Sacks, Scheffer, Teh, & Tse, 1985).

Environmental Detection and Sensing

  • Wang et al. (2019) developed a zirconium-based metal-organic framework for recognizing and sensing polychlorinated dibenzo-p-dioxins. Although the compound of interest is not directly related, the study offers insights into the potential applications of similar compounds in environmental sensing and recognition (Wang, Wang, Xie, Lin, Lv, Li, & Chen, 2019).

Mechanism of Action

The mechanism of action of this compound is not known as it is not clear if this compound has any biological activity. If it does, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could include elucidating its synthesis and characterizing its physical and chemical properties. If it has biological activity, determining its mechanism of action could be another important research direction .

Properties

IUPAC Name

(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClNO4/c26-14-7-5-6-13(12-14)25(30)31-27-23(28)21-19-15-8-1-2-9-16(15)20(22(21)24(27)29)18-11-4-3-10-17(18)19/h1-12,19-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYBXSVMHRLAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)OC(=O)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118874
Record name 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478029-49-1
Record name 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478029-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3a,4,9,9a-Hexahydro-1,3-dioxo-4,9[1′,2′]-benzeno-2H-benz[f]isoindol-2-yl 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate
Reactant of Route 6
(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate

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